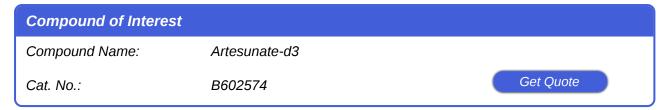


# Certificate of Analysis: Artesunate-d3 - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and impurity profile associated with **Artesunate-d3**, a deuterated internal standard crucial for the accurate quantification of Artesunate in biological matrices. The information presented herein is essential for researchers and professionals engaged in drug development, pharmacokinetic studies, and quality control of Artesunate-based therapies.

## **Physicochemical Properties and Specifications**

**Artesunate-d3** is a stable, isotopically labeled form of Artesunate, a potent antimalarial agent. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

Table 1: General Properties of Artesunate-d3



Property	Specification
Chemical Name	Butanedioic Acid  Mono[(3R,5aS,6R,8aS,9R,10R,12R,12aR)- decahydro-3,6,9-trimethyl-d3-3,12-epoxy-12H- pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester-d3; Artesunic Acid-d3[1]
Molecular Formula	C19H25D3O8[2]
Molecular Weight	387.44 g/mol [1][2]
CAS Number	1316303-44-2[1]
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO (≥ 60 mg/mL), Ethanol (~20 mg/mL), and DMF (~11 mg/mL)[3][4]
Storage Conditions	Store at 2-8°C, protected from light and moisture[1]

Table 2: Quality Control Specifications

Test	Specification
Purity (by HPLC)	≥ 98%[3][5]
Isotopic Purity	≥ 99% Deuterium
Water Content (KF)	≤ 0.5%
Residual Solvents	Meets USP <467> limits
Related Substances	Individual Impurity ≤ 0.5%[6]
Total Impurities ≤ 1.0%	

# **Experimental Protocols**

The following sections detail the methodologies used to ascertain the quality and purity of **Artesunate-d3**.



# **High-Performance Liquid Chromatography (HPLC) for Purity Determination**

Objective: To determine the chemical purity of **Artesunate-d3** and to identify and quantify any related substances.

### Instrumentation and Conditions:

- System: Agilent 1260 Infinity II HPLC or equivalent
- Column: Gemini C18 (100 x 4.6 mm, 3 μm)[7]
- Mobile Phase: A mixture of Phosphate buffer (pH 3.0) and acetonitrile in a ratio of 48:60 (v/v) at an isocratic elution.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detector: UV at 216 nm[7]
- Injection Volume: 20 μL
- Run Time: 30 minutes

### Procedure:

- Standard Preparation: Accurately weigh and dissolve **Artesunate-d3** reference standard in the mobile phase to a final concentration of 1 mg/mL.
- Sample Preparation: Prepare the **Artesunate-d3** sample to be tested in the same manner as the standard solution.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Calculation: The purity is calculated by the area normalization method, where the peak area of **Artesunate-d3** is expressed as a percentage of the total peak area of all components in



the chromatogram.

## Mass Spectrometry (MS) for Isotopic Purity

Objective: To confirm the molecular weight and determine the isotopic enrichment of Deuterium in **Artesunate-d3**.

### Instrumentation and Conditions:

- System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Mass Range: m/z 100-1000
- Capillary Voltage: 3500 V
- Fragmentor Voltage: 175 V
- Gas Temperature: 325°C
- Sheath Gas Flow: 11 L/min

### Procedure:

- Sample Preparation: Prepare a dilute solution of Artesunate-d3 (approximately 10 μg/mL) in acetonitrile.
- Infusion: Directly infuse the sample solution into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum.
- Analysis: Determine the molecular ion peak corresponding to Artesunate-d3. The isotopic distribution is analyzed to calculate the percentage of deuterated species. For Artesunate-d3, the expected molecular ion [M+NH<sub>4</sub>]<sup>+</sup> is m/z 405.4, compared to the non-labeled Artesunate [M+NH<sub>4</sub>]<sup>+</sup> at m/z 402.4.[8]



# Proton Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) for Structural Confirmation

Objective: To confirm the chemical structure of **Artesunate-d3** and to ensure the absence of significant proton-containing impurities.

#### Instrumentation and Conditions:

- Spectrometer: Bruker Avance III 500 MHz or equivalent
- Solvent: Deuterated methanol (Methanol-d<sub>4</sub>)[9]
- Internal Standard: Caffeine[9]
- Temperature: 25°C

### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Artesunate-d3** in 0.7 mL of Methanol-d<sub>4</sub>.
- Data Acquisition: Acquire the <sup>1</sup>H-NMR spectrum.
- Analysis: The spectrum is compared to a reference spectrum of non-labeled Artesunate. The
  absence of a signal at the position corresponding to the deuterated methyl group confirms
  successful labeling. For quantitation, the ¹H NMR signal at 5.51 ppm (singlet) can be used.
   [9]

## Karl Fischer (KF) Titration for Water Content

Objective: To determine the water content in the **Artesunate-d3** sample.

## Instrumentation and Conditions:

- System: Mettler Toledo C30S Coulometric KF Titrator or equivalent
- Reagent: Hydranal<sup>™</sup>-Coulomat AG or equivalent



• Titration Mode: Coulometric

### Procedure:

- System Preparation: The titration cell is conditioned to a dry state.
- Sample Introduction: Accurately weigh a suitable amount of the Artesunate-d3 sample (typically 10-50 mg) and introduce it into the titration cell.[10]
- Titration: The titration is initiated and proceeds until the endpoint is reached.
- Calculation: The instrument automatically calculates the water content as a percentage of the sample weight. The method is based on the quantitative reaction of water with an iodinesulfur dioxide-base mixture.[11]

## **Impurity Profile**

The quality control of **Artesunate-d3** includes monitoring for known related substances and potential degradation products.[12]

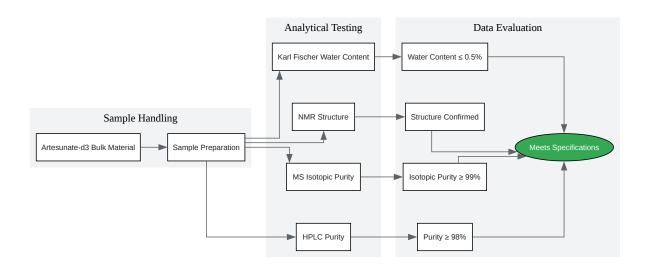
Table 3: Common Impurities of Artesunate

Impurity Name	Typical Source
Dihydroartemisinin (DHA)	Starting material and degradation product[12]
Artemisinin	Starting material
Anhydrodihydroartemisinin	Degradation product[6]
Artesunate 10α,10β-Succinate Dimer	Process-related impurity[13]

## **Visualizations**

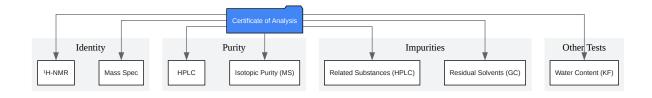
The following diagrams illustrate the key workflows and relationships in the analysis of **Artesunate-d3**.





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## Experimental Workflow for Artesunate-d3 Analysis



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Logical Structure of a Certificate of Analysis



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